molecular formula C19H28O4 B193554 (8)-Gingerdione CAS No. 77334-06-6

(8)-Gingerdione

Cat. No. B193554
CAS RN: 77334-06-6
M. Wt: 320.4 g/mol
InChI Key: QDSRAFNZQKMHPZ-UHFFFAOYSA-N
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Description

This would typically include the compound’s chemical formula, its structure, and its classification (e.g., is it an alkaloid, a flavonoid, etc.).





  • Synthesis Analysis

    This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and catalysts used in the process.





  • Molecular Structure Analysis

    This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure.





  • Chemical Reactions Analysis

    This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.





  • Physical And Chemical Properties Analysis

    This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.




  • Scientific Research Applications

    Cyclooxygenase-2 Inhibitors

    Ginger, including (8)-Gingerdione, has been studied for its ability to inhibit cyclooxygenase (COX), particularly COX-2, which contributes to its anti-inflammatory properties. This inhibition can partially explain the therapeutic effects of ginger in reducing inflammation (van Breemen, Tao, & Li, 2011).

    Antioxidant and Anti-inflammatory Activities

    (8)-Gingerdione and related compounds from ginger have demonstrated significant antioxidant and anti-inflammatory activities. These properties contribute to the overall health benefits of ginger, particularly in mitigating oxidative stress and inflammation in various conditions (Li et al., 2012).

    Histone Deacetylase Inhibitors

    Studies have explored the role of ginger compounds, including (8)-Gingerdione, as histone deacetylase inhibitors. These findings suggest a potential application in cancer therapy, where the modulation of gene expression plays a crucial role (Kumboonma et al., 2017).

    Blood-Brain Barrier Permeability

    Research into the permeability of ginger constituents across the blood-brain barrier indicates that compounds like (8)-Gingerdione may have neuroprotective effects. This opens up potential applications in treating neurological disorders (Simon et al., 2020).

    Neurodegenerative Disease Prevention

    The bioactive compounds in ginger, including (8)-Gingerdione, have shown promise in the prevention of neurodegenerative diseases. Their ability to modulate cell survival and death signaling molecules may contribute to cognitive enhancement and the reduction of neuroinflammation (Arcusa et al., 2022).

    Modulation of Macrophage Functions

    Ginger compounds have been found to modulate macrophage functions, including inhibiting nitric oxide production and stimulating phagocytosis. This suggests potential applications in immune response modulation (Koh et al., 2009).

    Safety And Hazards

    This would involve studying the compound’s toxicity, potential health effects, and any precautions that need to be taken when handling it.




  • Future Directions

    This would involve discussing potential areas for future research, such as new synthetic methods, potential applications, or further studies into its mechanism of action.




    Each of these sections would involve a thorough review of the relevant scientific literature. The information would be presented in a clear, organized manner, with each section forming a separate paragraph with its own subheading. I hope this general outline is helpful! If you have a different compound or a more specific question, feel free to ask!


    properties

    IUPAC Name

    1-(4-hydroxy-3-methoxyphenyl)dodecane-3,5-dione
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H28O4/c1-3-4-5-6-7-8-16(20)14-17(21)11-9-15-10-12-18(22)19(13-15)23-2/h10,12-13,22H,3-9,11,14H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QDSRAFNZQKMHPZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCC(=O)CC(=O)CCC1=CC(=C(C=C1)O)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H28O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID801316888
    Record name [8]-Gingerdione
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID801316888
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    320.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (8)-Gingerdione

    CAS RN

    77334-06-6
    Record name [8]-Gingerdione
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=77334-06-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name (8)-Gingerdione
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077334066
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name [8]-Gingerdione
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID801316888
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (8)-GINGERDIONE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70E1Y63Q2L
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Record name [8]-Gingerdione
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0039276
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    83
    Citations
    SS Hong, JS Oh - Archives of pharmacal research, 2012 - Springer
    A new phenylpropanoid ester mixture, (E)-geranylferulic acid (1a) and (Z)-geranylferulic acid (1b), along with 13 known compounds, [6]-gingerol (2), [8]-gingerol (3), [10]-gingerdione (4)…
    Number of citations: 27 link.springer.com
    DN Olennikov, NI Kashchenko - Chemistry of Natural Compounds, 2015 - Springer
    A new compound 1 and 19 known ones were isolated from Zingiber officinale Roscoe (Zingiberaceae) rhizomes. The structure of 1 was determined as 3-hydroxy-1-(4′-hydroxy-3′-…
    Number of citations: 5 link.springer.com
    Y Nishidono, A Saifudin, P Deevanhxay… - Journal of the Asia …, 2020 - jstage.jst.go.jp
    Ginger (Zingiber officinale Roscoe) is a perennial plant belonging to the family Zingiberaceae, and its rhizomes have been widely used as a spice, a flavoring agent, and a medicinal …
    Number of citations: 5 www.jstage.jst.go.jp
    RB van Breemen, Y Tao, W Li - Fitoterapia, 2011 - Elsevier
    Ginger roots have been used to treat inflammation and have been reported to inhibit cyclooxygenase (COX). Ultrafiltration liquid chromatography mass spectrometry was used to screen …
    Number of citations: 251 www.sciencedirect.com
    SD Jolad, RC Lantz, GJ Chen, RB Bates… - Phytochemistry, 2005 - Elsevier
    Using techniques previously employed to identify ginger constituents in fresh organically grown Hawaiian white and yellow ginger varieties, partially purified fractions derived from the …
    Number of citations: 328 www.sciencedirect.com
    SD Jolad, RC Lantz, AM Solyom, GJ Chen, RB Bates… - Phytochemistry, 2004 - Elsevier
    Gas chromatography in conjunction with mass spectrometry, a technique previously employed to analyze non-volatile pungent components of ginger extracts modified to trimethylsilyl …
    Number of citations: 405 www.sciencedirect.com
    P Gollapalli, ASJ Rao, H Manjunatha… - Current Drug …, 2023 - ingentaconnect.com
    … The docking studies of 10-Gingerdione, 1-Dehydro-8gingerdione, perillene and standard drugs against human target proteins APP, AKT1 and CHRM1, respectively, were conducted …
    Number of citations: 3 www.ingentaconnect.com
    J Zagórska, K Pietrzak, W Kukula-Koch, M Czop… - Foods, 2023 - mdpi.com
    … The greatest difference in bioavailability was shown for the 8-gingerdione and 10-gingerdione. … In the case of 8-gingerdione, the digestion process caused a significant reduction for all …
    Number of citations: 3 www.mdpi.com
    Z Wang, KJ Wang, CS Cheng, N Li… - … für Naturforschung B, 2011 - degruyter.com
    Two new gingerol derivatives, [8]-gingesulfonic acid (1) and [10]-gingesulfonic acid (2), were isolated from the rhizomes of Zingiber officinale, along with nine known gingerol derivatives…
    Number of citations: 5 www.degruyter.com
    SJ Chen, LH Zhang - Journal of Medicinal Food, 2023 - liebertpub.com
    … In addition, molecular docking showed that 8-gingerdione and dihydrocapsaicin may preferentially interact with SIGMAR1, which was confirmed by further molecular dynamics …
    Number of citations: 3 www.liebertpub.com

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